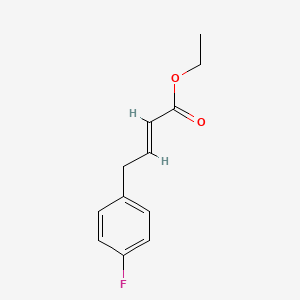
ethyl (E)-4-(4-fluorophenyl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-4-(4-fluorophenyl)but-2-enoate is a chemical compound with the molecular formula C12H13FO2. It is also known as ethyl 4-(4-fluorophenyl)-2-buten-1-oate or ethyl cinnamate. This compound is widely used in the field of organic chemistry and has various applications in scientific research.
Mecanismo De Acción
The mechanism of action of ethyl (E)-4-(4-fluorophenyl)but-2-enoate is not well understood. However, it is believed to act as a Michael acceptor. It can react with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds with proteins and other biomolecules.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl (E)-4-(4-fluorophenyl)but-2-enoate in lab experiments is its high purity. This compound is readily available and can be synthesized using a simple method. One limitation is its potential toxicity. This compound can react with nucleophiles in the body and may cause damage to biomolecules.
Direcciones Futuras
There are several future directions for research on ethyl (E)-4-(4-fluorophenyl)but-2-enoate. One direction is to investigate its potential as an anti-cancer agent. This compound has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Another direction is to study its mechanism of action in more detail. Understanding how this compound interacts with biomolecules can lead to the development of new drugs and materials.
Métodos De Síntesis
Ethyl (E)-4-(4-fluorophenyl)but-2-enoate can be synthesized using different methods. The most commonly used method is the Wittig reaction. In this reaction, the reactants are ethyl bromoacetate and 4-fluorobenzaldehyde. The reaction is catalyzed by a base such as potassium tert-butoxide. The product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
Ethyl (E)-4-(4-fluorophenyl)but-2-enoate has various applications in scientific research. It is used as a starting material for the synthesis of other compounds. It is also used as a ligand in coordination chemistry. This compound has been used in the synthesis of new anti-cancer agents. It has also been used in the synthesis of new materials for organic electronics.
Propiedades
IUPAC Name |
ethyl (E)-4-(4-fluorophenyl)but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h3,5-9H,2,4H2,1H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXVBCAJRVASRF-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2742469.png)
![Methyl 4-[[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2742470.png)
![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B2742471.png)
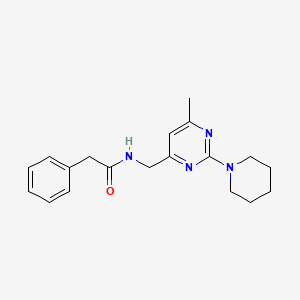


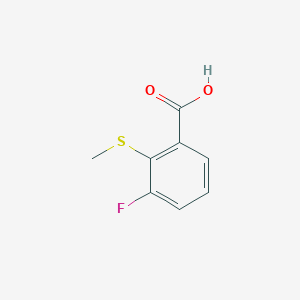
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2742478.png)
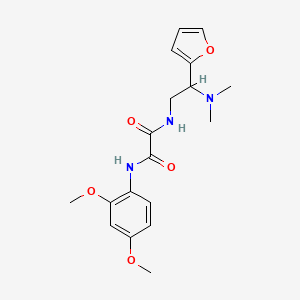
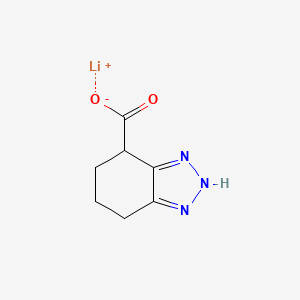
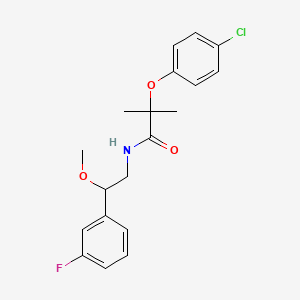
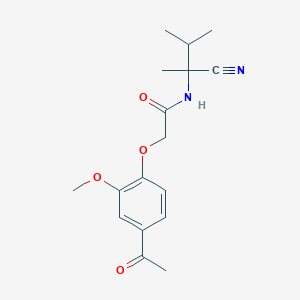
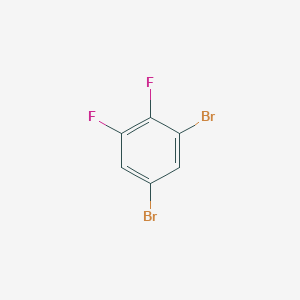
![2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2742489.png)